BenchChemオンラインストアへようこそ!

Daclatasvir RRRR Isomer

HCV NS5A inhibition stereochemistry-activity relationship antiviral potency

This Certified Daclatasvir RRRR Isomer (CAS 1417333-58-4) is the enantiomeric impurity of daclatasvir, supplied as a fully characterized reference standard. Essential for ANDA/DMF filings, it enables ICH Q3A/Q3B-compliant quantification of enantiomeric purity. Traceable to USP/EP, with NMR, MS, HPLC data, it is the definitive calibrant for chiral HPLC method validation, stability studies, and real-time monitoring of stereochemical fidelity during API manufacturing.

Molecular Formula C40H50N8O6
Molecular Weight 738.9 g/mol
Cat. No. B13844246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir RRRR Isomer
Molecular FormulaC40H50N8O6
Molecular Weight738.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m1/s1
InChIKeyFKRSSPOQAMALKA-YFRBGRBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir RRRR Isomer (CAS 1417333-58-4): Critical Enantiomeric Impurity Reference Standard for HCV NS5A Inhibitor Analytical Quality Control


Daclatasvir RRRR Isomer (CAS 1417333-58-4, molecular formula C40H50N8O6, MW 738.88) is the enantiomeric impurity of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir [1]. Daclatasvir itself (CAS 1009119-64-5, the SSSS configuration) is a first-in-class direct-acting antiviral with picomolar potency against HCV replicons (EC50 = 50 pM for genotype 1a, 9 pM for genotype 1b) [2]. The RRRR isomer represents the complete stereochemical inversion of all four chiral centers present in daclatasvir, yielding the optical antipode. It is explicitly designated as Daclatasvir Enantiomeric Impurity in regulatory pharmacopoeial contexts and is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA filing and commercial production [3]. The compound is available as a free base or as the dihydrochloride salt from multiple certified reference standard suppliers .

Why Daclatasvir RRRR Isomer Cannot Be Substituted with Other Daclatasvir Stereoisomers in Analytical Release Testing


Daclatasvir contains four chiral centers arranged in a symmetrical biphenyl-imidazole-pyrrolidine-valine scaffold, generating one enantiomer (the RRRR form) and eight distinct diastereomeric impurities [1]. Pharmacological activity within this chemotype is exquisitely dependent on absolute stereochemistry: the (R,R)-proline diastereomer has been explicitly demonstrated to be inactive as an NS5A inhibitor, while the corresponding (S,S)-isomer retains picomolar antiviral potency [2]. Consequently, each stereoisomer exhibits a unique chromatographic retention time, migration order, and spectroscopic signature that precludes interchangeable use as an analytical reference standard [3]. The ICH Q3A/Q3B guidelines mandate identification and quantification of each specified impurity above the reporting threshold, making a correctly certified, isomerically pure RRRR reference standard indispensable for validated analytical procedures [4].

Quantitative Differential Evidence for Daclatasvir RRRR Isomer Versus Parent Drug and Alternative Stereoisomers


Pharmacological Activity Abolished by Stereochemical Inversion: (R,R)-Proline Isomer Is Inactive vs. Picomolar (S,S)-Parent

The antiviral activity of this chemotype is absolutely dependent on the stereochemical configuration of the proline moiety. The (R,R)-proline diastereomer 51 is explicitly reported as 'inactive' as an HCV NS5A replication complex inhibitor, while the (S,S)-configured parent compound 50 retains potent inhibitory activity [1]. Daclatasvir itself (the fully SSSS-configured clinical compound) exhibits EC50 values of 50 pM against genotype 1a and 9 pM against genotype 1b replicons [2]. The RRRR isomer, as the complete enantiomer of daclatasvir with all four chiral centers inverted, is expected to be pharmacologically inactive based on this established class-level SAR, which demonstrates that stereoinversion at even two key proline positions results in complete loss of measurable antiviral activity [1].

HCV NS5A inhibition stereochemistry-activity relationship antiviral potency

HPLC Retention Time Differentiation: RRRR Enantiomer Resolves at 24.19 min vs. SSSS Parent at 17.17 min with Baseline Separation

A validated reversed-phase chiral HPLC method using a Phenomenex Lux 5μ Cellulose-1 column (250×4.6 mm) achieved complete baseline separation of daclatasvir hydrochloride and all nine optical isomers. Under optimized conditions (100 mmol/L KPF6 pH 2.0 / acetonitrile 65:35, flow rate 1.0 mL/min, 35°C, UV detection at 304 nm), the retention time of daclatasvir (SSSS) was 17.17 min and the RRRR enantiomeric impurity peak eluted at 24.19 min [1]. The resolution (Rs) between daclatasvir and its adjacent isomer impurity was ≥3.0, exceeding the baseline separation threshold of Rs ≥1.5 [1]. The remaining seven diastereomeric impurities eluted at distinct retention times: SSRR (21.07 min), SSRS (27.38 min), SSSR (31.79 min), RRRS (36.31 min), RSRR (39.71 min), SRRS (44.77 min), RSRS (51.80 min), and RSSR (57.41 min), demonstrating unambiguous chromatographic differentiation of the RRRR enantiomer from all other stereoisomers [1].

chiral HPLC retention time isomer separation

Capillary Electrophoresis Enantiomer Migration Order: Tunable Reversal Between Daclatasvir and RRRR-Enantiomer Based on Cyclodextrin Selector Composition

The enantioseparation of daclatasvir (SSSS) and its R,R,R,R-enantiomer by capillary electrophoresis (CE) was systematically studied using methylated β-cyclodextrins as chiral selectors [1]. A critical finding was the composition-dependent reversal of enantiomer migration order: when the CD selector contained a high proportion of heptakis(2,6-di-O-methyl)-β-CD (2,6-DM-β-CD), the migration order was R,R,R,R-enantiomer > daclatasvir. In contrast, CD products with low 2,6-DM-β-CD content and/or a substantial fraction of methylated CD isomers lacking substitution at either position 2 or 6 displayed the opposite migration order: daclatasvir > R,R,R,R-enantiomer [1]. This migration order inversion was rationalized by HPLC and NMR analysis of the CD selector composition and substitution patterns [1]. A subsequent computational study using quantum mechanics and molecular dynamics confirmed that the presence of a round-shaped CD cavity sustained by interglucopyranose hydrogen bonds is a necessary structural requirement for enantioseparation of daclatasvir and its (R,R,R,R)-enantiomer [2].

capillary electrophoresis enantioseparation cyclodextrin selector

Chiral HPLC Method Validation: Enantiomer LOD of 0.083 µg/mL and LOQ of 0.25 µg/mL Achieved on Amylose-Based CSP with Gradient Elution

A validated chiral HPLC method for the determination of daclatasvir enantiomers was developed using an amylose tris(3-chlorophenylcarbamate) stationary phase (CHIRALPAK ID-3) with a binary gradient of acetonitrile:diethylamine and methanol:diethylamine [1]. Excellent resolution between daclatasvir and its enantiomer was achieved with the gradient method offering improved peak shape and resolution compared to isocratic conditions while maintaining specificity against diastereomers [1]. The method demonstrated linearity with R² > 0.999. The limit of detection (LOD) for the enantiomer was 0.083 µg/mL, and the limit of quantitation (LOQ) was 0.25 µg/mL [1]. Enantiomer recovery ranged from 90% to 112%. The method was operated at a flow rate of 1.0 mL/min with column oven temperature at 40°C and UV detection at 315 nm [1]. This method is capable of resolving three optical isomers of daclatasvir: RSSR, RRRR, and SRRS [2].

chiral HPLC method validation LOD/LOQ enantiomeric purity

DFT-Computed Stability Differentiation: Stereoisomer Intermediates Show Distinct Conformational Energies During Green Synthesis

A green synthesis method was reported for two stereoisomers of daclatasvir—(S,S,R,S) and (R,S,R,R)—using DMSO, 2-methyltetrahydrofuran, and isopropyl alcohol as green solvents . DFT (Density Functional Theory) calculations were performed to gain insight into the relative stability of intermediates and to rationalize the stereochemical outcome of the slow-addition synthetic procedure . The DFT analysis revealed distinct conformational energy landscapes for the different stereoisomeric intermediates, providing a computational framework for understanding why specific stereochemical configurations are preferentially formed or thermodynamically favored . This computational characterization differentiates the (R,S,R,R) stereoisomer from other isomers at the level of electronic structure and molecular energetics, complementing the experimental chromatographic and spectroscopic differentiation data .

DFT calculation stereoisomer synthesis conformational stability

Validated Application Scenarios for Daclatasvir RRRR Isomer Reference Standard in Pharmaceutical Development and Quality Control


ICH-Compliant Enantiomeric Purity Testing in Daclatasvir Drug Substance Release

The RRRR isomer reference standard is essential for quantifying the enantiomeric impurity content in daclatasvir active pharmaceutical ingredient (API) batches. Using the validated chiral HPLC method on a CHIRALPAK ID-3 column (LOD 0.083 µg/mL, LOQ 0.25 µg/mL), the RRRR isomer can be detected at ≤0.1% w/w relative to the API, meeting ICH Q3A reporting thresholds [1]. The unambiguous retention time at 24.19 min on the Phenomenex Lux Cellulose-1 column provides a second orthogonal method for identity confirmation [2].

ANDA and DMF Filing: Certified Reference Standard for Method Validation

For Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions, the RRRR isomer reference standard, supplied with full characterization data (NMR, MS, HPLC purity, IR, TGA) and traceable to pharmacopoeial standards (USP/EP), serves as the primary calibrant for analytical method validation (AMV) [3]. The strict dependence of antiviral activity on absolute stereochemistry means that even trace levels of this enantiomeric impurity must be controlled, as the inactive RRRR isomer represents a direct dilution of pharmacological potency [4].

Forced Degradation and Stability Studies: Monitoring Stereochemical Integrity Under Stress

The RRRR isomer standard enables stability-indicating method development where daclatasvir is subjected to hydrolytic (acid/base), oxidative, photolytic, and thermal stress conditions [5]. The validated UPLC method on a Waters ACQUITY BEH phenyl column (with QDa mass detection confirming [M+H]+ ions) can resolve daclatasvir, its RRRR enantiomer, and degradation products within a 15-minute run, supporting shelf-life determination and storage condition recommendations [5].

Synthetic Process Optimization: Tracking Stereochemical Fidelity During Green Synthesis

During process development of daclatasvir using green solvents (DMSO, 2-MeTHF, isopropyl alcohol), the RRRR isomer reference standard enables real-time monitoring of stereochemical fidelity . DFT calculations of intermediate stability guide rational selection of reaction conditions (slow addition, temperature control) to minimize RRRR isomer formation, while the HPLC methods described above provide quantitative feedback on enantiomeric excess at each synthetic step [2] .

Quote Request

Request a Quote for Daclatasvir RRRR Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.